

synthesis and characterization of 1,10-Phenanthroline-2-boronic acid

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An In-depth Technical Guide on the Synthesis and Characterization of **1,10-Phenanthroline-2-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a critical class of N-heterocyclic compounds, widely employed in coordination chemistry, analytical sciences, and the development of advanced materials.[1][2] The rigid, planar structure and potent chelating properties with a variety of metal ions establish them as invaluable ligands in catalysis, as well as in the creation of photoluminescent and electroluminescent materials.[1] Within the sphere of drug discovery, the 1,10-phenanthroline scaffold has been integral to the design of molecules exhibiting anticancer and anti-bacterial properties.[1]

Concurrently, boronic acids have emerged as versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for forging carbon-carbon bonds.[3] Their distinct electronic and physicochemical characteristics, including the capacity for reversible covalent bonding with diols, have propelled their investigation in medicinal chemistry as enzyme inhibitors and for applications in drug delivery systems.[3][4]

The integration of these two pivotal chemical entities in **1,10-Phenanthroline-2-boronic acid** (CAS: 1009112-34-8) yields a molecule of considerable promise. The strategic placement of



the boronic acid group at the 2-position of the 1,10-phenanthroline core facilitates further functionalization through cross-coupling reactions, thereby enabling the synthesis of novel ligands, materials, and potential therapeutic agents. The inherent phenanthroline framework can concurrently function as a chelating agent or a pharmacophore. This technical guide offers a thorough overview of the synthesis and characterization of **1,10-Phenanthroline-2-boronic acid**.

Synthesis

While a specific, peer-reviewed synthesis for **1,10-Phenanthroline-2-boronic acid** is not extensively documented in publicly available literature, a viable synthetic strategy can be extrapolated from established methodologies for preparing heteroaryl boronic acids. A prevalent and effective approach involves the lithiation of a halo-heteroarene, followed by quenching with a trialkyl borate and subsequent hydrolysis. A suitable precursor for this synthesis is 2-bromo-1,10-phenanthroline, the synthesis of which and other brominated phenanthrolines has been previously reported.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of **1,10-Phenanthroline-2-boronic acid** from 2-bromo-1,10-phenanthroline is envisioned as a two-step process:

- Lithiation and Borylation: 2-bromo-1,10-phenanthroline is reacted with a potent organolithium base, such as n-butyllithium (n-BuLi), at a low temperature to generate the 2-lithio-1,10-phenanthroline intermediate. This intermediate is subsequently treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.
- Hydrolysis: The resultant boronate ester is hydrolyzed under acidic conditions to afford the final product, **1,10-Phenanthroline-2-boronic acid**.





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Caption: Proposed synthetic workflow for **1,10-Phenanthroline-2-boronic acid**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical yet scientifically sound experimental protocol derived from general procedures for analogous chemical transformations. Researchers are advised to optimize these conditions to ensure safety and maximize yield.

Materials:

- 2-bromo-1,10-phenanthroline
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 2 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes

Procedure:

 Reaction Setup: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is charged with 2-bromo-1,10phenanthroline (1.0 eq). Anhydrous THF is introduced to dissolve the starting material.



- Lithiation: The solution is cooled to -78 °C utilizing a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over a period of 15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and subsequently allowed to warm to room temperature overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, followed by stirring for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether.
- Purification: The aqueous layer is neutralized with a saturated sodium bicarbonate solution
 until a precipitate is formed. The solid is collected by vacuum filtration, washed sequentially
 with cold water and hexanes. The crude product may be further purified by recrystallization
 from a suitable solvent system, such as ethanol/water.

Characterization

A comprehensive characterization is imperative to confirm the identity and purity of the synthesized **1,10-Phenanthroline-2-boronic acid**. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenanthroline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For comparative purposes, the ¹H NMR spectrum of unsubstituted 1,10-phenanthroline in DMSO-d₆ exhibits peaks at approximately δ = 9.22, 8.67, 8.14, and 7.93 ppm.[7] The introduction of the boronic acid moiety at the 2-position will induce changes in the electronic environment and, consequently, the chemical shifts of the adjacent protons.
- 13C NMR: The carbon NMR spectrum will elucidate the number and types of carbon atoms within the molecule. The carbon atom bonded to the boron atom is expected to present a characteristic chemical shift.



• ¹¹B NMR: Boron-11 NMR is a pivotal technique for the characterization of boronic acids. A signal within the range of δ = 20-30 ppm is typically observed for trigonal boronic acids.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI), should be employed to ascertain the exact mass of the molecule and corroborate its elemental composition. The theoretical exact mass for C₁₂H₉BN₂O₂ can be calculated and compared with the experimentally determined value. The mass spectrum of the parent 1,10-phenanthroline molecule displays a molecular ion peak corresponding to its molecular weight.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will reveal characteristic absorption bands for the functional groups present. Key expected vibrations include:

- O-H stretching of the boronic acid group (a broad band in the region of 3200-3600 cm⁻¹)
- B-O stretching (approximately 1300-1400 cm⁻¹)
- Aromatic C-H and C=C stretching vibrations.

Melting Point

The melting point of the purified compound should be determined as a key indicator of its purity.

Quantitative Data Summary

As a specific literature source detailing the experimental data for the synthesis of **1,10- Phenanthroline-2-boronic acid** was not identified, the following table provides expected and comparative data.



Parameter	Expected/Reported Value	Reference/Comment
Molecular Formula	C12H9BN2O2	[11][12]
Molecular Weight	224.02 g/mol	[11][12]
CAS Number	1009112-34-8	[11][12]
¹¹ B NMR (δ, ppm)	20 - 30	Expected range for trigonal boronic acids.[8]
¹ H NMR (δ, ppm)	Aromatic protons shifted relative to 1,10-phenanthroline.	Compare to 1,10- phenanthroline data.[7][13]
HRMS (m/z)	Calculated for [M+H]+: 225.0830	To be confirmed by experimental analysis.
Melting Point (°C)	To be determined experimentally.	
Purity (%)	>95% (typical for research- grade chemicals)	To be determined by analytical techniques such as HPLC or NMR.

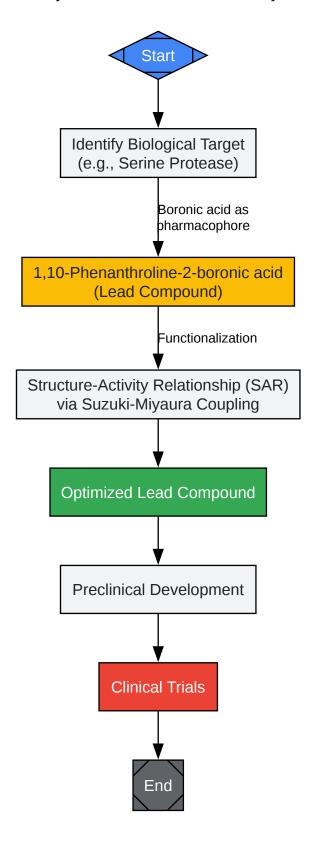
Applications and Significance

The unique bifunctional nature of **1,10-Phenanthroline-2-boronic acid** renders it a valuable building block for a multitude of applications:

- Drug Discovery: The boronic acid moiety can serve as a pharmacophore, targeting enzymes such as serine proteases, or act as a versatile handle for further chemical modifications to develop novel therapeutic agents.[3][4] The 1,10-phenanthroline core is a well-established scaffold in the design of anti-cancer and anti-microbial compounds.[1]
- Materials Science: As a bifunctional molecule, it is a prime candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and chemosensors. The phenanthroline unit can coordinate with metal ions, while the boronic acid group can participate in crosscoupling reactions or form esters.



• Ligand Synthesis: It serves as a precursor for the synthesis of more intricate and tailored ligands for applications in catalysis and coordination chemistry.





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Caption: Logical workflow for the application of **1,10-Phenanthroline-2-boronic acid** in drug discovery.

Conclusion

1,10-Phenanthroline-2-boronic acid stands as a highly promising bifunctional molecule with substantial potential in the fields of drug discovery, materials science, and synthetic chemistry. Although a detailed, peer-reviewed synthetic protocol is not yet widely disseminated, this guide furnishes a plausible and comprehensive synthetic strategy grounded in established chemical principles. The outlined characterization methodologies are indispensable for the verification of the synthesis and purity of this valuable compound. Further investigation into the synthesis and diverse applications of **1,10-Phenanthroline-2-boronic acid** is strongly encouraged to fully unlock its scientific and commercial potential.

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References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects Chemicalbook [chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A co-crystal of 1,10-phenanthroline with boric acid: a novel aza-aromatic complex PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]



- 9. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 10. o-Phenanthroline [webbook.nist.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. B-1,10-Phenanthrolin-2-yl-boronic acid | CAS#:1009112-34-8 | Chemsrc [chemsrc.com]
- 13. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]
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